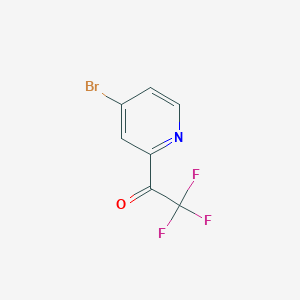

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Description

Propriétés

IUPAC Name |

1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-4-1-2-12-5(3-4)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJAEBRZUOKHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744478 | |

| Record name | 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-53-0 | |

| Record name | 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination and Trifluoromethylation Route

A common preparative strategy involves initially brominating 2-acetylpyridine to introduce the bromine atom at the 4-position of the pyridine ring, followed by the incorporation of the trifluoromethyl ketone moiety. The bromination is typically achieved using N-bromosuccinimide (NBS) in solvents such as acetonitrile under controlled temperature conditions to ensure regioselectivity and yield. Subsequently, trifluoromethylation is performed using trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3), which facilitates nucleophilic substitution to install the trifluoroacetyl group.

Industrial and Continuous Flow Techniques

For scale-up and industrial production, continuous flow synthesis methods have been adopted to improve reaction efficiency, yield, and safety. Automated reactors allow precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry. This approach minimizes by-products and waste, enhancing the overall sustainability of the process.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Bromination of 2-acetylpyridine | N-bromosuccinimide (NBS) | Acetonitrile | Ambient to 40°C | Controlled to avoid polybromination |

| Trifluoromethylation | Trifluoromethyl iodide (CF3I), K2CO3 (base) | Acetonitrile or DMF | Room temperature to 60°C | Facilitates nucleophilic substitution on pyridine |

| Suzuki-Miyaura coupling | Pd(PPh3)4 (5 mol%), boronic acid derivatives | 1,4-Dioxane/water (9:1) | 100°C | Enables formation of pyridine-trifluoroethanone scaffolds |

| Workup and purification | Extraction with ethyl acetate, washing with brine, drying over sodium sulfate | Ethyl acetate, water | Room temperature | Removal of inorganic impurities and solvents |

Mechanistic Insights and Reaction Analysis

- Bromination : The use of NBS allows selective electrophilic bromination at the 4-position of the pyridine ring due to the directing effects of the acetyl group at the 2-position.

- Trifluoromethylation : The trifluoromethyl group is introduced via nucleophilic substitution facilitated by the base, enhancing the electrophilicity of the ketone carbonyl.

- Cross-Coupling : The bromine atom acts as a leaving group in the palladium-catalyzed coupling, allowing the formation of the C-C bond with boronic acid derivatives, which is crucial for structural diversification.

- Product Stability : The trifluoromethyl ketone exhibits a tendency to form a geminal diol in aqueous or protic environments due to the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the hydrated form. This is important for downstream enzymatic or chemical modifications.

Representative Research Findings

- Enzymatic reductions of the ketone group have been studied, with ¹H-NMR and chiral chromatography used to monitor reaction progress and enantiopurity, respectively.

- The trifluoromethyl group significantly enhances metabolic stability and binding affinity in medicinal chemistry applications.

- Storage of the compound is recommended at 2–8°C under inert atmosphere to prevent hydrolysis or oxidation, ensuring compound integrity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Bromination + Trifluoromethylation | NBS, CF3I, K2CO3, acetonitrile | Straightforward, uses accessible reagents | Requires careful control to avoid side reactions |

| Suzuki-Miyaura Cross-Coupling | Pd(PPh3)4 catalyst, boronic acids, 1,4-dioxane/water | High selectivity, versatile for analog synthesis | Requires palladium catalyst, sensitive to moisture |

| Continuous Flow Industrial Synthesis | Automated reactors, optimized flow conditions | Scalable, efficient, reproducible | Requires specialized equipment |

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaOH)

Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF)

Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetic acid)

Major Products

Substitution: Various substituted pyridines

Reduction: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanol

Oxidation: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroacetic acid

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its applications include:

- Building Block for Heterocycles : This compound is integral in forming nitrogen-containing heterocycles that are prevalent in drug molecules. The synthesis involves optimizing reaction conditions to yield desired products that can be further derivatized into potential therapeutic agents.

- Antimicrobial Activity : Research indicates significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus.

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating autoimmune disorders.

Material Science

In material science, this compound is used to develop advanced materials with specific electronic and optical properties:

- Synthesis of Oxazine Derivatives : The compound acts as an intermediate for synthesizing oxazine derivatives evaluated for their ability to inhibit BACE1 activity, which is relevant for Alzheimer's disease therapeutics.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated strong antibacterial activity with MIC values supporting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

Research published in Pharmaceutical Research demonstrated that treatment with this compound significantly reduced levels of inflammatory cytokines in murine models. This suggests its utility in managing inflammatory diseases.

Study 3: Cytotoxicity in Cancer Cells

In vitro studies published in Cancer Letters revealed that the compound inhibits growth in human lung cancer cells (A549), with an IC50 value of 15 µM. This highlights its potential as a lead compound for developing new anticancer therapies.

Mécanisme D'action

The mechanism of action of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl ketone group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Positional Isomers of Bromopyridinyl Trifluoroethanones

- 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS 886364-47-2): The bromine at the 6-position (vs. 4-position) alters electronic distribution, reducing steric hindrance near the trifluoroacetyl group. Reactivity: Lower steric bulk may enhance accessibility in Suzuki-Miyaura cross-coupling reactions compared to the 4-bromo isomer . Solubility: Soluble in chloroform and DMSO, similar to the 4-bromo analog .

- Applications: Useful in synthesizing indole derivatives, as seen in , where bromo-indole trifluoroethanones serve as bioactive intermediates .

Chloropyridinyl Trifluoroethanones

- 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6): Chlorine’s smaller atomic radius and lower electronegativity (vs. bromine) reduce steric and electronic effects. Synthetic Utility: Improved reaction kinetics in nucleophilic substitutions due to weaker C–Cl bond polarization .

Substituted Phenyl Trifluoroethanones

tert-Butylphenyl Derivatives

- 1-(3-Tert-Butylphenyl)-2,2,2-trifluoroethanone: The bulky tert-butyl group increases hydrophobicity and stabilizes enzyme-inhibitor complexes via van der Waals interactions. Biological Activity: Acts as a slow-binding inhibitor of acetylcholinesterase (Ki = 1.2 nM), outperforming smaller analogs due to enhanced fit in the active site .

Polyhalogenated Phenyl Derivatives

- 1-(3',5'-Dichloro-4'-fluorophenyl)-2,2,2-trifluoroethanone (CAS 1190865-44-1): Multiple electron-withdrawing groups (Cl, F) amplify the trifluoroacetyl group’s electrophilicity, accelerating nucleophilic additions .

- 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone: The trifluoromethyl group further enhances lipophilicity (LogP ≈ 3.8), making it ideal for blood-brain barrier penetration in veterinary pharmaceuticals like afoxolaner .

Heterocyclic and Indole Derivatives

- 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 32387-18-1): The indole ring enables hydrogen bonding and π-π interactions, critical for kinase inhibition. Molecular weight (292.05 g/mol) and solubility align with CNS-targeting drug candidates .

- 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethan-1-one :

Data Tables

Table 1: Key Properties of Selected Trifluoroethanone Derivatives

*TFEO = trifluoroethanone

Table 2: Reactivity and Solubility Comparison

Activité Biologique

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a chemical compound with significant biological activity, primarily explored for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H3BrF3NO

- Molecular Weight : 254.004 g/mol

- CAS Number : 886364-53-0

This compound features a bromine atom on the pyridine ring and trifluoromethyl group, which are known to influence its reactivity and biological interactions.

This compound has been studied for various biological activities:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains. Studies indicate that its bromine and trifluoromethyl groups enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .

- Anti-inflammatory Properties : Research suggests that this compound can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases. Its mechanism may involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways .

- Cytotoxic Effects : In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial activity .

Study 2: Anti-inflammatory Activity

A research article in Pharmaceutical Research reported that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a murine model of acute inflammation. The observed effects suggest potential application in managing autoimmune disorders .

Study 3: Cytotoxicity in Cancer Cells

In an experimental study published in Cancer Letters, the compound was shown to inhibit the growth of human lung cancer cells (A549) with an IC50 value of 15 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Data Summary Table

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 1-(4-bromophenyl)-2,2,2-trifluoroethanone and boronic acid derivatives. This reaction is catalyzed by Pd(PPh₃)₄ (5 mol%) in a 1,4-dioxane/water (9:1 v/v) mixture at 100°C. Post-coupling, the product may exist as a hydrated geminal diol due to stabilization by the trifluoromethyl group, but this does not hinder subsequent enzymatic reductions .

Q. What spectroscopic techniques are used to characterize this compound?

¹H-NMR is critical for monitoring reaction progress and confirming structural integrity, particularly to detect hydrated forms of intermediates. For example, the geminal diol form of related ketones shows distinct NMR signals due to proton exchange. HPLC and chiral chromatography are employed to assess enantiopurity after enzymatic reductions .

Q. Why is the trifluoromethyl group significant in this compound's reactivity?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the ketone, facilitating nucleophilic additions (e.g., bioreductions). It also improves metabolic stability and binding affinity in medicinal chemistry contexts, as seen in fluorinated drug analogs .

Q. What storage conditions are recommended for this compound?

While specific data for this compound is limited, structurally similar brominated trifluoroethanones are stored at 2–8°C to prevent decomposition. Desiccants and inert atmospheres (N₂/Ar) are advised to minimize hydrolysis or oxidation .

Q. How does the bromopyridinyl moiety influence this compound's applications?

The 4-bromopyridinyl group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its electronic and steric properties also modulate reactivity in catalytic processes, enabling access to complex fluorinated scaffolds for drug discovery .

Advanced Research Questions

Q. How do different alcohol dehydrogenases (ADHs) affect the enantioselective reduction of this compound?

ADH screening reveals divergent selectivity:

- Prelog-selectivity ADHs (e.g., ADH-A, Ras-ADH) produce (R)-alcohols with >95% ee.

- Anti-Prelog enzymes (evo-1.1.200) yield (S)-alcohols. Reaction optimization includes adjusting substrate concentration (20–100 mM), cosolvents (1,4-dioxane), and enzyme loading. For example, evo-1.1.200 achieves 99% conversion at 100 mM substrate in 50 h, while Ras-ADH completes reductions in 1 h .

Q. What challenges arise in cross-coupling reactions involving this compound, and how are they mitigated?

Low solubility of intermediates in aqueous/organic mixtures necessitates cosolvent optimization. Dimethylsulfoxide (DMSO) or toluene (10% v/v) improves substrate dispersion. Hydration of the ketone product (to a geminal diol) is addressed via lyophilization or enzymatic processing, as ADHs tolerate hydrated forms .

Q. Can this compound serve as a precursor for transition-state analogs in enzyme inhibition studies?

Yes. Structurally related trifluoroethanones (e.g., 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone) act as slow-binding inhibitors of acetylcholinesterase. The trifluoromethyl group mimics tetrahedral transition states, enabling high-affinity binding validated by kinetic assays and QM/MM simulations .

Q. How is computational chemistry applied to optimize reactions involving this compound?

MD simulations and QM/MM studies elucidate enzyme-substrate interactions during ADH-catalyzed reductions. For example, evo-1.1.200's anti-Prelog selectivity is attributed to steric constraints in the active site, guiding rational enzyme engineering .

Q. What analytical methods detect byproducts or degradation products in synthetic workflows?

LC-MS and GC-MS identify trace impurities, such as dehalogenated byproducts or oxidized intermediates. For bioreductions, chiral SFC (supercritical fluid chromatography) resolves enantiomers, ensuring compliance with pharmacopeial standards for optical purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.